molecular formula C16H14N4O2S B11103587 1-(4-Methoxyphenyl)-3-(5-phenyl-1,3,4-thiadiazol-2-yl)urea

1-(4-Methoxyphenyl)-3-(5-phenyl-1,3,4-thiadiazol-2-yl)urea

Cat. No.: B11103587
M. Wt: 326.4 g/mol
InChI Key: XDUDLGNNOBGSPB-UHFFFAOYSA-N
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Description

N-(4-METHOXYPHENYL)-N’-(5-PHENYL-1,3,4-THIADIAZOL-2-YL)UREA is a synthetic organic compound that belongs to the class of urea derivatives It features a methoxyphenyl group and a phenyl-1,3,4-thiadiazolyl moiety, which are connected through a urea linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-METHOXYPHENYL)-N’-(5-PHENYL-1,3,4-THIADIAZOL-2-YL)UREA typically involves the reaction of 4-methoxyaniline with an appropriate isocyanate derivative of 5-phenyl-1,3,4-thiadiazole. The reaction is usually carried out in a solvent such as dichloromethane or tetrahydrofuran, under reflux conditions. Catalysts like triethylamine may be used to facilitate the reaction.

Industrial Production Methods

For industrial-scale production, the process may be optimized to improve yield and reduce costs. This could involve the use of continuous flow reactors, automated synthesis equipment, and more efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-METHOXYPHENYL)-N’-(5-PHENYL-1,3,4-THIADIAZOL-2-YL)UREA can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Reagents like halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while reduction of a nitro group would yield an amine derivative.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical agent.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(4-METHOXYPHENYL)-N’-(5-PHENYL-1,3,4-THIADIAZOL-2-YL)UREA depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    N-(4-METHOXYPHENYL)-N’-(5-PHENYL-1,3,4-THIADIAZOL-2-YL)THIOUREA: Similar structure but with a thiourea linkage.

    N-(4-METHOXYPHENYL)-N’-(5-PHENYL-1,3,4-THIADIAZOL-2-YL)CARBAMATE: Similar structure but with a carbamate linkage.

Uniqueness

N-(4-METHOXYPHENYL)-N’-(5-PHENYL-1,3,4-THIADIAZOL-2-YL)UREA is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C16H14N4O2S

Molecular Weight

326.4 g/mol

IUPAC Name

1-(4-methoxyphenyl)-3-(5-phenyl-1,3,4-thiadiazol-2-yl)urea

InChI

InChI=1S/C16H14N4O2S/c1-22-13-9-7-12(8-10-13)17-15(21)18-16-20-19-14(23-16)11-5-3-2-4-6-11/h2-10H,1H3,(H2,17,18,20,21)

InChI Key

XDUDLGNNOBGSPB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)NC2=NN=C(S2)C3=CC=CC=C3

Origin of Product

United States

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